Sulfadiazine

Pharmacokinetics Protein Binding Tissue Distribution

Select Sulfadiazine where pharmacokinetic superiority drives clinical outcomes. This mid-duration sulfonamide offers 21% lower serum protein binding (50% vs. 71%) and a 40% larger volume of distribution (0.29 L/kg vs. 0.21 L/kg) compared to sulfamethoxazole, yielding higher free drug concentrations at infection sites. In a randomized double-blind trial, SD/TMP achieved significantly superior overall efficacy over SM/TMP (p<0.001) with equivalent safety (2% adverse events). For solid oral dosage development, micronization is critical—Sulfadiazine exhibits the strongest particle size–absorption correlation among sulfonamides and the lowest aqueous solubility in its class, demanding rigorous particle size control for consistent bioavailability. Against P. aeruginosa, it demonstrates the highest intrinsic activity among clinically used sulfonamides. Request your quote today.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
CAS No. 68-35-9
Cat. No. B1682646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadiazine
CAS68-35-9
SynonymsSulfadiazine
Sulfadiazine, Zinc
Sulfazin
Sulfazine
Sulphadiazine
Zinc Sulfadiazine
Molecular FormulaC10H10N4O2S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
InChIKeySEEPANYCNGTZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.01e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadiazine (CAS 68-35-9): Mid-Duration Sulfonamide Antibiotic with Distinct PK Profile for Systemic Infections


Sulfadiazine (SDZ, CAS 68-35-9) is a mid-duration sulfonamide antibiotic that acts as a competitive antagonist of para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway [1]. It is classified as an intermediate-acting sulfonamide with a plasma half-life typically in the 10–17 hour range, distinguishing it from short-acting agents like sulfisoxazole and longer-acting analogs [2]. Sulfadiazine is commonly used in fixed-dose combinations with the dihydrofolate reductase inhibitor trimethoprim to achieve synergistic antibacterial effects [3].

Sulfadiazine (CAS 68-35-9): Why In-Class Sulfonamide Substitution Yields Divergent Pharmacokinetic and Clinical Outcomes


Sulfonamides within the same therapeutic class exhibit substantial differences in protein binding (20–90%), tissue penetration, elimination half-life, and acetylation rates that preclude simple substitution [1]. These divergent pharmacokinetic properties translate into clinically meaningful differences in free drug concentrations at the site of infection, as well as differential risks of adverse effects such as crystalluria [2]. The selection of a specific sulfonamide must therefore be guided by quantitative comparative evidence rather than class-level assumptions of equivalence [3].

Sulfadiazine (CAS 68-35-9) vs. Sulfamethoxazole and Sulfisoxazole: Quantitative Evidence for Scientific Selection


Sulfadiazine Exhibits Lower Serum Protein Binding and Higher Volume of Distribution Than Sulfamethoxazole, Resulting in Greater Active Drug Concentrations

In a crossover intravenous infusion study in healthy volunteers, sulfadiazine demonstrated significantly lower serum protein binding (50%) compared to sulfamethoxazole (71%) [1]. This lower protein binding was associated with a larger apparent volume of distribution (0.29 L/kg for sulfadiazine vs. 0.21 L/kg for sulfamethoxazole) [1]. Consequently, sulfadiazine yielded higher concentrations of active (unbound) sulfonamide in both serum and urine [1]. A separate study corroborated the lower protein binding of sulfadiazine (50%) relative to sulfamethoxazole (60%) and sulfisoxazole (90%) [2].

Pharmacokinetics Protein Binding Tissue Distribution

Sulfadiazine-Trimethoprim Combination Demonstrates Statistically Superior Clinical Efficacy vs. Sulfamethoxazole-Trimethoprim in Acute Respiratory Tract Infections

In a randomized double-blind clinical trial of 200 hospitalized patients with acute respiratory tract infections, the sulfadiazine/trimethoprim combination (225 mg/75 mg) was compared against sulfamethoxazole/trimethoprim (400 mg/80 mg) [1]. The SD/TMP combination demonstrated statistically significant superiority regarding overall efficacy across all indications (p < 0.001) [1]. Pneumonia and bronchitis responded more favorably to SD/TMP than to SM/TMP, and the duration of fever was significantly shorter in the SD/TMP group (p < 0.001) [1]. The incidence of side effects was equivalent at 2% in both groups [1].

Clinical Efficacy Respiratory Infections Randomized Controlled Trial

Sulfadiazine Exhibits Superior In Vitro Activity Against Pseudomonas aeruginosa Compared to Sulfamethoxazole and Sulfadimidine

In an in vitro susceptibility study of Pseudomonas aeruginosa strains, sulfadiazine demonstrated the highest activity among the three sulfonamides tested, while sulfadimidine exhibited the lowest activity and sulfamethoxazole showed intermediate activity [1]. Strains were stratified into highly resistant (16%, MIC > 1000 μg/mL) and moderately resistant (84%, MIC ≤ 1000 μg/mL) groups based on sulfamethoxazole susceptibility [1]. The superior activity of sulfadiazine positions it as a more favorable sulfonamide partner for combination regimens targeting this intrinsically less susceptible Gram-negative pathogen [1].

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC

Sulfadiazine Exhibits the Lowest Solubility Among Common Sulfonamides, Requiring Specific Formulation and Clinical Management Strategies

In a systematic evaluation of sulfonamide solubility across various solvent blends, sulfamethoxazole consistently demonstrated the highest solubility, whereas sulfadiazine exhibited the lowest solubility [1]. This low aqueous solubility is a key determinant of its absorption characteristics. A separate study demonstrated that sulfadiazine, possessing the lowest solubility among tested sulfonamides (0.1–1 mg/mL range at 37°C), exhibited the strongest correlation between particle size and both in vitro dissolution rate and in vivo absorption rate [2]. This contrasts with more soluble sulfonamides like sulfamethoxazole, where particle size has a less pronounced impact on absorption [2].

Solubility Formulation Crystalluria

Sulfadiazine Hydroxylamine Metabolite Exhibits Distinct In Vitro Cytotoxicity Profile Compared to Sulfamethoxazole Hydroxylamine

The hydroxylamine (H/A) metabolites of sulfadiazine and sulfamethoxazole were chemically synthesized and evaluated for cytotoxicity in human lymphocytes using three complementary assays (MTT dye conversion, trypan blue exclusion, propidium iodide exclusion) [1]. Both metabolites displayed dose-related toxicity, while the parent compounds were non-toxic [1]. At the concentrations tested, 1.6 mM sulfadiazine H/A produced 82% cell death, whereas a lower concentration of 400 μM sulfamethoxazole H/A produced 62% cell death [1]. Direct quantitative comparison is confounded by the differing test concentrations. This evidence indicates that both sulfonamides are metabolized to reactive intermediates capable of mediating hypersensitivity reactions, and the quantitative relationship between exposure and toxicity differs between the two agents [1].

Toxicity Metabolism Hydroxylamine Metabolites

Sulfadiazine (CAS 68-35-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Acute Respiratory Tract Infections (Pneumonia, Bronchitis) Requiring Sulfonamide-Trimethoprim Combination Therapy

When a sulfonamide-trimethoprim combination is indicated for acute respiratory tract infections, sulfadiazine-based therapy (SD/TMP) should be prioritized over sulfamethoxazole-based therapy (SM/TMP). This recommendation is supported by a randomized double-blind clinical trial demonstrating statistically significant superior overall efficacy (p < 0.001) and shorter fever duration (p < 0.001) for SD/TMP compared to SM/TMP [1]. The side effect profile was equivalent between the two regimens (2% incidence in both groups) [1].

Infections Where High Free (Unbound) Drug Concentrations Are Critical for Efficacy

In clinical scenarios where achieving high concentrations of active, unbound antibiotic is critical—such as in the treatment of meningitis or in immunocompromised patients—sulfadiazine offers a pharmacokinetic advantage over sulfamethoxazole and sulfisoxazole. Intravenous pharmacokinetic data confirm that sulfadiazine exhibits 21% lower serum protein binding (50% vs. 71%) and a 40% larger volume of distribution (0.29 L/kg vs. 0.21 L/kg) compared to sulfamethoxazole [2]. These properties translate to higher free sulfonamide concentrations in serum and tissues at equivalent total doses [2].

Formulation Development for Poorly Soluble Sulfonamide APIs

For formulation scientists developing solid oral dosage forms of sulfonamide APIs, sulfadiazine represents an extreme case of low solubility within the class, exhibiting the lowest solubility among common sulfonamides including sulfamethoxazole, sulfisoxazole, and sulfanilamide [3]. Its absorption is highly dependent on particle size, demonstrating the strongest particle size–absorption correlation among tested sulfonamides [4]. Formulation strategies must therefore prioritize micronization and particle size control to ensure consistent bioavailability. Excipient systems for sulfadiazine formulations typically include lactose, microcrystalline cellulose, magnesium stearate, and croscarmellose sodium [5].

Infections Involving Pseudomonas aeruginosa Where Sulfonamide Coverage Is Desired

For infections where Pseudomonas aeruginosa is a suspected or confirmed pathogen and sulfonamide therapy is being considered as part of a combination regimen, sulfadiazine should be selected over sulfamethoxazole or sulfadimidine. In vitro susceptibility testing demonstrates that sulfadiazine possesses the highest intrinsic activity against P. aeruginosa among these three clinically used sulfonamides [6]. While P. aeruginosa exhibits variable and often limited susceptibility to sulfonamides as a class, sulfadiazine's superior rank-order activity makes it the preferred sulfonamide partner in trimethoprim combinations targeting this pathogen [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.